Ethyl acetoamidate hydrochloride; Ethyl acetocarboximidate hydrochloride; Ethyl acetoimidate hydrochloride; Ethyl ethanimidate hydrochloride
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Overview
Description
Ethyl iminoacetate hydrochloride is a chemical compound with the molecular formula C4H9ClN2O2This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl iminoacetate hydrochloride can be synthesized through the reaction of ethyl glycinate hydrochloride with ammonia. The reaction typically involves the use of an inert atmosphere and controlled temperature conditions to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of ethyl iminoacetate hydrochloride often involves large-scale reactions using similar methods as in laboratory synthesis. The process may include additional purification steps such as recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Ethyl iminoacetate hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce ethyl glycinate and hydrochloric acid.
Substitution: It can participate in nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions to form imidazole derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Substitution: Common reagents include alkyl halides and other nucleophiles.
Condensation: Often involves the use of aldehydes or ketones under acidic or basic conditions.
Major Products Formed
Hydrolysis: Ethyl glycinate and hydrochloric acid.
Substitution: Various substituted ethyl iminoacetate derivatives.
Condensation: Imidazole derivatives.
Scientific Research Applications
Ethyl iminoacetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including heterocycles and amino acids.
Biology: Employed in the study of enzyme mechanisms and protein synthesis.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of ethyl iminoacetate hydrochloride involves its ability to act as a nucleophile in various chemical reactions. The imino group can participate in nucleophilic addition and substitution reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the presence of the hydrochloride group, which can stabilize the intermediate species formed during reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl glycinate hydrochloride: A precursor in the synthesis of ethyl iminoacetate hydrochloride.
Ethyl 2-ethoxy-2-iminoacetate hydrochloride: Another derivative with similar reactivity and applications.
Uniqueness
Ethyl iminoacetate hydrochloride is unique due to its specific reactivity and ability to form imidazole derivatives, which are important in various chemical and biological processes. Its versatility in different types of reactions makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C4H8ClNO2 |
---|---|
Molecular Weight |
137.56 g/mol |
IUPAC Name |
ethyl 2-iminoacetate;hydrochloride |
InChI |
InChI=1S/C4H7NO2.ClH/c1-2-7-4(6)3-5;/h3,5H,2H2,1H3;1H |
InChI Key |
YMNVQAWHPDSUPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=N.Cl |
Origin of Product |
United States |
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